tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate
Overview
Description
“tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate” is a chemical compound that is likely to be used in organic synthesis . The tert-butoxy carbonyl (Boc) group is a protecting group used in the synthesis of peptides and proteins containing cysteine residues . It can also be used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
The synthesis of “tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate” involves the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound can also be synthesized by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Another method involves the dehydration of tert-BuOH .
Molecular Structure Analysis
The molecular structure of “tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate” is likely to contain a carbamate group, which is a functional group derived from carbamic acid . The tert-butoxy carbonyl (Boc) group is a protecting group used in organic synthesis .
Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate” are likely to involve the addition and removal of the Boc group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Scientific Research Applications
Synthesis and Polymerization : Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate has been used in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds (Yang, Pan, & List, 2009). Additionally, di-tert. butyl peroxide, a related compound, is known for initiating polymerization in styrene, indicating its potential in material science (Allen & Bevington, 1961).
Metabolic Studies in Insects and Mice : The metabolism of derivatives like 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb) has been explored in various species, revealing insights into the enzymatic processing of these compounds (Douch & Smith, 1971).
Chemical Reactions and Synthesis Techniques : Studies have detailed the creation of tert-butoxy radicals from di-tert-butyl peroxalate and their reactions with alkyl methacrylates, demonstrating the compound's relevance in advanced synthetic chemistry (Griffiths, Rizzardo, & Solomon, 1982).
Comparative Toxicological Studies : Research comparing the cytotoxic effects of butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, in isolated rat hepatocytes, contributes to the understanding of the biochemical impact of these substances (Nakagawa, Yaguchi, & Suzuki, 1994).
Metal-free Synthesis Methods : The study of metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources provides insights into environmentally friendly synthetic routes (Xie et al., 2019).
Crystal Structure Analysis : Research on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, aids in understanding molecular interactions and structures (Baillargeon et al., 2017).
Future Directions
properties
IUPAC Name |
tert-butyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)15-8(13)12(7)9(14)16-11(4,5)6/h1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLRSSKDCUAPDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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